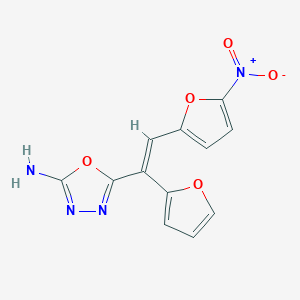

Furamizole

Description

Structure

3D Structure

Properties

CAS No. |

17505-25-8 |

|---|---|

Molecular Formula |

C12H8N4O5 |

Molecular Weight |

288.22 g/mol |

IUPAC Name |

5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C12H8N4O5/c13-12-15-14-11(21-12)8(9-2-1-5-19-9)6-7-3-4-10(20-7)16(17)18/h1-6H,(H2,13,15)/b8-6+ |

InChI Key |

YOWVEYCZVUOQAB-SOFGYWHQSA-N |

SMILES |

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N |

Isomeric SMILES |

C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C3=NN=C(O3)N |

Canonical SMILES |

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N |

Synonyms |

FURAMIZOLE |

Origin of Product |

United States |

Foundational & Exploratory

Furamizole: A Technical Guide on its Mechanism of Action

For Research, Scientific, and Drug Development Professionals

Abstract

Furamizole (CAS No: 17505-25-8) is a nitrofuran-class antibacterial agent belonging to the 1,3,4-oxadiazole family of heterocyclic compounds.[1][2][3][4] Its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria makes it a compound of significant interest.[1] The mechanism of action is multifactorial, primarily involving the intracellular reduction of its nitrofuryl moiety to generate reactive intermediates that induce widespread macromolecular damage. This guide provides a detailed examination of the molecular mechanisms, relevant quantitative data from analogous compounds, and standardized experimental protocols for investigating its bioactivity.

Chemical and Structural Properties

This compound, chemically named 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine, possesses a unique structure that is central to its biological function.[2] The key pharmacophoric elements are the 1,3,4-oxadiazole ring and the 5-nitrofuran group.[3][5]

-

1,3,4-Oxadiazole Core: This five-membered heterocyclic ring is electron-deficient and metabolically stable.[5] Its planarity is thought to facilitate π-π stacking interactions with biological targets, while the "toxophoric –N=C–O–" linkage within the ring can react with cellular nucleophiles.[1][5]

-

5-Nitrofuryl Moiety: This group is critical for the primary antibacterial mechanism. It acts as a prodrug element, requiring intracellular bioactivation to exert its cytotoxic effects.[5]

Core Mechanism of Action

The antibacterial efficacy of this compound is not attributed to a single target but to a cascade of events initiated by the reduction of its nitro group within the bacterial cell. This leads to the generation of highly reactive species that cause widespread, non-specific damage to cellular macromolecules.

Intracellular Bioactivation by Nitroreductases

The cornerstone of this compound's mechanism is its selective activation within the microbial environment.[5] Bacterial cells possess flavin-containing nitroreductase enzymes (such as NfsA and NfsB) that are largely absent in mammalian cells. These enzymes catalyze the reduction of the 5-nitro group on the furan ring.[1][5] This process generates a series of short-lived, highly reactive intermediates, including nitro anion radicals and hydroxylamines.[5]

Primary Molecular Targets and Effects

Once activated, the reactive intermediates of this compound attack multiple cellular targets simultaneously:

-

DNA Damage: The electrophilic intermediates can directly alkylate bacterial DNA, leading to strand breaks, cross-linking, and other lesions that inhibit DNA replication and repair processes, ultimately triggering cell death.[1][5]

-

Enzyme Inhibition:

-

DNA Gyrase and Topoisomerases: Like many antibacterial agents, the 1,3,4-oxadiazole scaffold has been suggested to interact with essential enzymes like DNA gyrase, which is vital for relieving topological stress during DNA replication.[1]

-

Metabolic Enzymes: The reactive species can inhibit key metabolic enzymes, such as those involved in the citric acid cycle and acetyl-CoA carboxylase, disrupting cellular energy production and biosynthetic pathways.[5]

-

-

Ribosomal Damage and Protein Synthesis Inhibition: The reactive intermediates can also damage ribosomal components, leading to an arrest of protein synthesis.

-

Reaction with Nucleophilic Centers: The inherent reactivity of the 1,3,4-oxadiazole ring allows it to form covalent adducts with various nucleophilic groups found in proteins (e.g., cysteine and histidine residues), RNA, and DNA, further contributing to cellular dysfunction.[1]

The multi-targeted nature of this compound's action is a significant advantage, as it may lower the frequency of bacterial resistance development compared to single-target antibiotics.

Quantitative Data

While specific, experimentally-derived binding affinities and inhibition constants for this compound are not widely published, data from structurally related 1,3,4-oxadiazole analogues provide valuable context for the potency of this chemical class.

Table 1: Illustrative Bioactivity of this compound Analogues

| Compound Class/Analogue | Target/Organism | Assay Type | Measured Value | Reference |

|---|---|---|---|---|

| This compound Analogue | Nitroreductase (NfsA) from Staphylococcus aureus | Molecular Docking (Predicted) | Binding Affinity: -8.5 kcal/mol | [1] |

| This compound Analogue | Nitroreductase (NfsA) from Escherichia coli | Molecular Docking (Predicted) | Binding Affinity: -7.2 kcal/mol | [1] |

| 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate | Staphylococcus aureus | Minimum Inhibitory Conc. (MIC) | 3.6 µM | [6] |

| 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate | Staphylococcus aureus | Minimum Bactericidal Conc. (MBC) | 7.2 µM | [6] |

| 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate | Methicillin-resistant S. aureus (MRSA) | Minimum Inhibitory Conc. (MIC) | 7.2 µM | [6] |

| 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate | Vancomycin-resistant Enterococcus (VRE) | Minimum Inhibitory Conc. (MIC) | 14.4 µM | [6] |

Note: The molecular docking data is illustrative and based on predictions for a close structural analogue of this compound.[1]

Key Experimental Protocols

The following section outlines generalized methodologies for characterizing the antibacterial mechanism of action of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

-

Preparation of Bacterial Inoculum: a. Culture bacteria (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) to log phase. b. Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using broth to achieve a range of desired concentrations.

-

Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate. b. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria). c. Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: a. Determine the MIC by visual inspection: the lowest concentration of this compound at which no visible turbidity (growth) is observed.

Protocol: Molecular Docking of this compound with Bacterial Targets

This in silico protocol predicts the binding mode and affinity of this compound to a putative protein target, such as DNA gyrase or nitroreductase.

-

Preparation of Ligand and Receptor: a. Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) or generate a homology model. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. b. Generate a 3D conformer of this compound and perform energy minimization.

-

Grid Generation: a. Define the binding site (active site) on the target protein. b. Generate a grid box that encompasses this defined active site.

-

Docking Simulation: a. Use docking software (e.g., AutoDock Vina) to dock the this compound ligand into the receptor's grid box. b. The software will explore various conformations and orientations of the ligand, scoring them based on a defined scoring function.

-

Analysis of Results: a. Analyze the resulting docked poses. The pose with the lowest binding energy (affinity) is considered the most likely binding mode. b. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Conclusion

This compound is a potent antibacterial agent whose efficacy stems from its intracellular activation by bacterial nitroreductases into reactive, cytotoxic species. This leads to a multi-pronged assault on critical cellular macromolecules, most notably DNA, as well as essential metabolic and replicative enzymes. This mechanism, which relies on microbial-specific enzymes for activation, provides a degree of selective toxicity and may reduce the likelihood of resistance development. Further research should focus on obtaining precise quantitative data for this compound's interaction with its various targets to fully elucidate its pharmacological profile.

References

- 1. This compound | 17505-25-8 | Benchchem [benchchem.com]

- 2. This compound | C12H8N4O5 | CID 5378303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic potential of oxadiazole or furadiazole containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 17505-25-8 [smolecule.com]

- 6. researchgate.net [researchgate.net]

The Synthesis and Characterization of Furamizole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furamizole, scientifically known as 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine, is a heterocyclic compound belonging to the 1,3,4-oxadiazole class.[1] This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial properties. This compound itself is recognized as a nitrofuran derivative with strong antibacterial activity.[2] This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine | [1] |

| Molecular Formula | C₁₂H₈N₄O₅ | [1] |

| Molecular Weight | 288.22 g/mol | [1] |

| CAS Number | 17505-25-8 | |

| Appearance | Predicted: Yellow to brown solid | |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

Proposed Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry principles for the formation of 2-amino-1,3,4-oxadiazoles and related vinyl-substituted furans. The proposed synthesis is a three-step process, as outlined below.

Experimental Protocols

Step 1: Synthesis of 3-(Furan-2-yl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one (Intermediate A)

This initial step involves a Claisen-Schmidt condensation reaction between 2-acetylfuran and 5-nitro-2-furaldehyde to form the α,β-unsaturated ketone core of this compound.

-

Materials: 2-acetylfuran, 5-nitro-2-furaldehyde, sodium hydroxide, ethanol, water.

-

Procedure:

-

Dissolve 2-acetylfuran (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add an aqueous solution of sodium hydroxide (1.2 eq) dropwise to the stirred solution at room temperature.

-

Add 5-nitro-2-furaldehyde (1.0 eq), dissolved in a minimal amount of ethanol, to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Intermediate A.

-

Step 2: Synthesis of 2-(3-(Furan-2-yl)-1-(5-nitrofuran-2-yl)allylidene)hydrazine-1-carboxamide (Intermediate B)

Intermediate A is then reacted with semicarbazide hydrochloride to form the corresponding semicarbazone.

-

Materials: Intermediate A, semicarbazide hydrochloride, sodium acetate, ethanol, water.

-

Procedure:

-

Dissolve Intermediate A (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate flask, dissolve semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

-

Add the semicarbazide solution to the solution of Intermediate A.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Filter the resulting solid, wash with cold ethanol, and dry to yield Intermediate B.

-

Step 3: Oxidative Cyclization to this compound

The final step involves the oxidative cyclization of the semicarbazone (Intermediate B) to form the 2-amino-1,3,4-oxadiazole ring of this compound. A common reagent for this transformation is ferric chloride.

-

Materials: Intermediate B, ferric chloride (FeCl₃), ethanol.

-

Procedure:

-

Suspend Intermediate B (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of ferric chloride (2.5 eq) in ethanol dropwise to the suspension with vigorous stirring.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the mixture and pour it into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude this compound.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

-

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the furan and vinyl protons in the aromatic region (δ 6.0-8.0 ppm). A broad singlet for the -NH₂ protons. The coupling constants of the vinyl protons would confirm the (E)-stereochemistry. |

| ¹³C NMR | Resonances for the carbon atoms of the two furan rings, the vinyl group, and the 1,3,4-oxadiazole ring. The C=N and C-NH₂ carbons of the oxadiazole ring would appear at characteristic downfield shifts. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650 cm⁻¹), C-O-C stretching of the furan rings, and strong bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (288.22 g/mol ). Fragmentation patterns would likely show the loss of the nitro group and cleavage of the vinyl linkage. |

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is believed to stem from its 1,3,4-oxadiazole core and the presence of the nitro-substituted furan ring. Like other nitrofuran antibiotics, a key aspect of its mechanism is thought to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of highly reactive cytotoxic intermediates. These intermediates can then damage cellular macromolecules, including DNA.

A primary target for many antibacterial agents is DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication, transcription, and repair. The inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. The planar structure of the this compound molecule may facilitate its intercalation into the DNA strands or binding to the DNA-gyrase complex, thereby inhibiting the enzyme's function.

Caption: Proposed antimicrobial signaling pathway of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. This guide has provided a proposed synthetic route, predicted characterization data, and a plausible mechanism of action to facilitate further research and development in this area. The detailed protocols and structured data presentation aim to provide a solid foundation for scientists working on the synthesis and evaluation of this compound and its analogues. Further experimental validation of the proposed synthesis and in-depth biological studies are warranted to fully elucidate its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Furamizole

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It includes detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, which is recognized for its significant antibacterial activity.[1] The structure incorporates a nitrofuran moiety, which is critical to its biological function.

Chemical Identifiers

-

IUPAC Name: 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine[2]

-

CAS Number: 17505-25-8[2]

-

Synonyms: NF 161, 2-Amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)vinyl]-1,3,4-oxadiazole[2]

The core of this compound is a 1,3,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms.[3] This scaffold provides thermal stability and metabolic resistance.[3] The key substituents responsible for its bioactivity are the amine group (-NH2) at position 2, which enhances solubility, and the 5-nitrofuran-2-yl group, which is the active pharmacophore.[3]

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈N₄O₅ | [2] |

| Molecular Weight | 288.22 g/mol | [2] |

| Melting Point | 224-225 °C | [4] |

| Boiling Point | 487 °C | [4] |

| Density | 1.532 g/cm³ | [4] |

| XLogP3 | 2.78820 | [4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Polar Surface Area (PSA) | 137.77 Ų | [4] |

| SMILES | C1=COC(=C1)/C(=C\C2=CC=C(O2)--INVALID-LINK--[O-])/C3=NN=C(O3)N | [2] |

| InChI Key | YOWVEYCZVUOQAB-SOFGYWHQSA-N | [2] |

Mechanism of Action

The potent antibacterial activity of this compound is primarily attributed to its 5-nitrofuryl moiety.[3] The mechanism is initiated by the enzymatic reduction of the nitro group within bacterial cells.

Bacterial nitroreductases (NfsA) activate the nitrofuran prodrug by reducing the nitro group (-NO₂) to highly reactive intermediates, such as nitro anion radicals.[3][5] These cytotoxic species are non-specific and can interact with multiple cellular targets.[5] The primary modes of action include:

-

DNA Damage: The reactive intermediates can directly alkylate and damage bacterial DNA, inhibiting replication and leading to cell death.[3]

-

Enzyme Inhibition: These intermediates can inhibit critical enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase and enzymes of the citric acid cycle.[3]

-

Disruption of Cellular Processes: The reactive species can interact with various cellular nucleophiles, including proteins and RNA, disrupting their function and contributing to the broad-spectrum antimicrobial effect.[5]

The following diagram illustrates the proposed activation pathway of this compound.

Caption: Proposed mechanism of action for this compound in bacterial cells.

Quantitative Pharmacological Data (Analogues)

While specific MIC or IC50 values for this compound are not widely published, data from structurally similar 1,3,4-oxadiazole derivatives provide insight into its potential efficacy. The following tables present illustrative data from close analogues.

Table 3.1: Molecular Docking Results for a this compound Analogue Docking studies predict the binding affinity of a ligand to a protein target. A more negative binding affinity (kcal/mol) suggests a stronger interaction.

| Target Protein | Bacterial Species | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference |

| Nitroreductase (NfsA) | Staphylococcus aureus | -8.5 | Ser41, Arg203, Tyr68 | [5] |

| Nitroreductase (NfsA) | Escherichia coli | -7.2 | Gln101, Asn71, Phe124 | [5] |

Table 3.2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Analogues

| Analogue / Derivative | Target Organism(s) | Activity Metric | Value(s) | Reference |

| 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate | MRSA and VRE strains | MIC / MBC | 7.2 / 14.4 µM (MRSA) | [6] |

| Various oxadiazole derivatives | Multidrug-resistant M. tuberculosis | MIC | 0.4 - 50 µg/mL | [5] |

| An isoxazole-linked 1,3,4-oxadiazole | Staphylococcus aureus | MIC | Not specified, but effective | [5] |

Experimental Protocols

The synthesis of this compound and its evaluation rely on established methodologies for 1,3,4-oxadiazole chemistry and antimicrobial testing.

Synthesis of 1,3,4-Oxadiazole Core Structure

Several methods can be employed for the synthesis of the 1,3,4-oxadiazole ring, a key structural component of this compound.

Protocol 4.1.1: Classical Synthesis via Cyclodehydration This widely used method involves the intramolecular cyclization of N,N'-diacylhydrazines.

-

Intermediate Formation: React an appropriate acid hydrazide with an acid chloride or carboxylic acid to form the N,N'-diacylhydrazine intermediate.

-

Cyclodehydration: Treat the intermediate with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3]

-

Heating: Heat the reaction mixture, typically at 100-120°C, for several hours to facilitate ring closure and the elimination of water.[3]

-

Purification: After cooling, neutralize the mixture and extract the product. Purify using standard techniques like recrystallization or column chromatography.

Protocol 4.1.2: Microwave-Assisted Synthesis This modern approach offers significantly reduced reaction times and often higher yields.

-

Reactant Mixture: Combine the acid hydrazide and the coupling partner (e.g., an N-protected amino acid) in a suitable vessel with a catalyst like phosphorus oxychloride.[3]

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 80-100°C for 10-30 minutes.[3]

-

Work-up: Cool the reaction mixture and process it through extraction and washing.

-

Purification: Purify the final compound via recrystallization from an appropriate solvent (e.g., ethanol).

The following diagram outlines a general workflow for the synthesis and evaluation of a this compound-like compound.

Caption: General workflow for synthesis and antimicrobial evaluation.

In Vitro Antimicrobial Efficacy Testing

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. Results can be confirmed by measuring absorbance with a microplate reader.

Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogues is highly dependent on its structural features.

-

Oxadiazole C5 Substituent: The (E)-1-(furan-2-yl)ethenyl group at the C5 position increases the molecule's lipophilicity, which is believed to improve its permeability across bacterial cell membranes.[3]

-

Nitro Group Position: The placement of the nitro group at position 5 of the furan ring is crucial for maximizing its electronic effects and, consequently, its redox potential, which is essential for activation by nitroreductases.[3]

-

Amine Group at C2: The -NH₂ group on the oxadiazole ring contributes to the molecule's solubility through hydrogen bonding and acts as a hydrogen donor for binding to biological targets.[3]

This guide provides a foundational understanding of this compound for professionals engaged in drug discovery and development. The provided data and protocols can serve as a starting point for further investigation into this promising class of antibacterial agents.

References

- 1. Therapeutic potential of oxadiazole or furadiazole containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H8N4O5 | CID 5378303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 17505-25-8 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 17505-25-8 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Furamizole: A Technical Deep Dive into its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furamizole (CAS 17505-25-8) is a synthetic chemotherapeutic agent belonging to the nitrofuran class of antibiotics. Characterized by a molecular structure that incorporates both a 5-nitrofuran moiety and a 1,3,4-oxadiazole ring, this compound exhibits potent antibacterial activity. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing its synthesis, mechanism of action, and antimicrobial properties. The document includes a compilation of available quantitative data, detailed experimental protocols for its synthesis, and visualizations of its mechanistic pathways and manufacturing workflow to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction and Historical Context

The development of this compound is rooted in the broader history of nitrofuran antibiotics, which were first introduced in the 1940s and 1950s. These synthetic compounds were among the early antimicrobial agents developed to combat bacterial infections. The defining feature of this class is a furan ring substituted with a nitro group, a moiety crucial for their biological activity.

The first documented synthesis of 2-amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)-vinyl]-1,3,4-oxadiazole, the compound later identified as this compound, appears in a 1968 publication by Japanese researcher Ichiro Hirao. This seminal work laid the foundation for subsequent investigations into its antimicrobial properties and potential therapeutic applications, particularly in veterinary medicine.

Chemical Properties and Synthesis

This compound, with the IUPAC name 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine, has a molecular formula of C12H8N4O5 and a molecular weight of 288.22 g/mol . The core of its structure is the 1,3,4-oxadiazole ring, a five-membered heterocycle that is a common pharmacophore in medicinal chemistry due to its diverse biological activities.

General Synthesis of the 1,3,4-Oxadiazole Core

The synthesis of the 1,3,4-oxadiazole ring, the central scaffold of this compound, can be achieved through several established methods. These approaches provide a versatile platform for the creation of a wide array of substituted oxadiazole derivatives.

Table 1: Comparison of Synthetic Methods for 1,3,4-Oxadiazole Ring Formation

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Classical Cyclodehydration | N,N'-diacylhydrazines | Dehydrating agents (e.g., POCl3, H2SO4) | Well-established, versatile | Harsh reaction conditions, use of toxic reagents |

| Oxidative Cyclization | N-acylhydrazones | Oxidizing agents (e.g., KMnO4, Br2) | Good yields, applicable to various substrates | Potential for over-oxidation, requires careful control |

| Microwave-Assisted Synthesis | Acid hydrazides, N-protected amino acids | Microwave irradiation (80-100°C, 10-30 min) | Rapid reaction times, high yields (85-99%), energy efficient | Requires specialized equipment |

| Ultrasound-Mediated Synthesis | Acid hydrazides, carbon disulfide | Ultrasonic irradiation (room temp. to 80°C, 15-60 min) | Shorter reaction times, high yields (78-93%), milder conditions | Scalability can be a challenge |

| Flow Chemistry Synthesis | Acylhydrazides | Heated packed-bed reactor, solid base (K2CO3), iodine | Scalable, efficient, improved safety, integrated purification | Higher initial setup cost |

Experimental Protocol: A Representative Synthesis of a 2-Amino-1,3,4-Oxadiazole Derivative

The following protocol outlines a general method for the synthesis of a 2-amino-5-substituted-1,3,4-oxadiazole, which is analogous to the core structure of this compound. This method is based on the iodine-mediated cyclization of a semicarbazone precursor.

Materials:

-

Appropriate aldehyde or ketone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Iodine

-

Sodium thiosulfate

-

Dimethylformamide (DMF)

Procedure:

-

Semicarbazone Formation:

-

Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water.

-

Add an ethanolic solution of the starting aldehyde or ketone to the semicarbazide solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

The resulting precipitate (semicarbazone) is filtered, washed with cold ethanol, and dried.

-

-

Oxidative Cyclization:

-

Suspend the dried semicarbazone in DMF.

-

Add a stoichiometric amount of iodine to the suspension.

-

Heat the reaction mixture at 80-90°C for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated solid (the 2-amino-1,3,4-oxadiazole derivative) is filtered, washed thoroughly with water, and dried.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.

Mechanism of Action

The antibacterial efficacy of this compound is attributed to a dual mechanism of action, leveraging the distinct properties of its nitrofuran and 1,3,4-oxadiazole components.

Role of the Nitrofuryl Moiety

This compound functions as a prodrug. The 5-nitrofuran group is critical for its bioactivity. Inside the bacterial cell, the nitro group undergoes enzymatic reduction by bacterial nitroreductases (such as NfsA and NfsB in E. coli). This process generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives. These reactive species are cytotoxic and exert their antibacterial effect through multiple pathways:

-

DNA Damage: The reactive intermediates can cause damage to bacterial DNA, leading to mutations and inhibition of DNA replication.

-

Inhibition of Ribosomal Proteins: These intermediates can non-specifically bind to ribosomal proteins, thereby inhibiting protein synthesis.

-

Disruption of Metabolic Pathways: The reactive species can interfere with essential metabolic processes, including the citric acid cycle.

Contribution of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is an electron-deficient heterocycle that contributes to the overall pharmacological profile of this compound. Its planar structure facilitates intercalation into biological macromolecules. The "toxophoric –N=C–O–" linkage within the ring is believed to react with nucleophilic centers within the bacterial cell, such as those found in proteins and nucleic acids, further disrupting their function.

Signaling Pathway of Antibacterial Action

Caption: The proposed mechanism of antibacterial action for this compound.

Antimicrobial Activity

Table 2: Representative Antibacterial Spectrum of Nitrofuran-Oxadiazole Derivatives

| Bacterial Species | Type | Typical MIC Range (µg/mL) for Analogous Compounds |

| Staphylococcus aureus | Gram-positive | 4 - 16 |

| Streptococcus pyogenes | Gram-positive | Data not consistently available |

| Escherichia coli | Gram-negative | Data indicates susceptibility |

| Salmonella schottmuelleri | Gram-negative | Data indicates susceptibility |

| Shigella flexneri | Gram-negative | Data indicates susceptibility |

| Klebsiella pneumoniae | Gram-negative | Data indicates susceptibility |

Note: This table is illustrative and based on the activity of structurally related compounds. Specific MIC values for this compound may vary.

Conclusion and Future Perspectives

This compound represents a noteworthy example of a synthetic antimicrobial agent derived from the well-established nitrofuran class. Its history, dating back to its synthesis in 1968, highlights the enduring utility of this chemical scaffold. The dual mechanism of action, targeting multiple essential cellular processes in bacteria, likely contributes to a lower propensity for the development of resistance.

While this compound has found a niche in veterinary applications, the resurgence of interest in older antibiotic classes for combating multidrug-resistant pathogens may warrant a re-evaluation of its potential in human medicine. Further research to fully characterize its spectrum of activity using modern microbiological techniques, along with pharmacokinetics and safety profiling, would be necessary to explore its contemporary therapeutic value. The synthetic versatility of the 1,3,4-oxadiazole core also presents opportunities for the development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

Furamizole and the 1,3,4-Oxadiazole Scaffold: A Technical Guide for Drug Development

Introduction

The 1,3,4-oxadiazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. This five-membered ring system, containing one oxygen and two nitrogen atoms, is a key structural motif in a range of clinically significant compounds. Furamizole, a nitrofuran-containing 1,3,4-oxadiazole, exemplifies the therapeutic potential of this class, exhibiting potent antibacterial activity. This technical guide provides an in-depth overview of this compound and the broader class of 1,3,4-oxadiazole compounds for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanism of action, and pharmacological activities, with a focus on quantitative data and detailed experimental methodologies.

The 1,3,4-Oxadiazole Core: A Privileged Scaffold

The 1,3,4-oxadiazole ring is considered a "privileged structure" in drug discovery due to its favorable physicochemical properties and its presence in numerous bioactive molecules.[1][2] It is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3] The electron-deficient nature of the oxadiazole ring allows for various intermolecular interactions, including hydrogen bonding and π-π stacking, contributing to its binding affinity with diverse biological targets.[4]

Several marketed drugs incorporate the 1,3,4-oxadiazole moiety, highlighting its therapeutic versatility. These include the antiretroviral agent Raltegravir, the anticancer drug Zibotentan, the antihypertensive Nesapidil, and the antibacterial this compound.[2][5] The broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives encompasses antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[2][6]

This compound: A Case Study in Antibacterial Activity

This compound, chemically named 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine, is a potent antibacterial agent.[7] Its activity is largely attributed to the presence of the 5-nitrofuran group.[2]

Mechanism of Action

The antibacterial mechanism of this compound, like other nitrofurans, involves the reductive activation of its nitro group by bacterial nitroreductases. This enzymatic reduction generates highly reactive electrophilic intermediates, including nitroso and hydroxylamine derivatives, and ultimately reactive oxygen species (ROS). These reactive species are non-specific in their targets and can cause widespread cellular damage, primarily through the following pathways:

-

DNA Damage: The reactive intermediates can directly interact with bacterial DNA, causing strand breaks and inhibiting DNA replication and repair mechanisms.[8][9] This disruption of genetic integrity is a primary contributor to the bactericidal effect.

-

Enzyme Inhibition: The generated reactive species can also target and inactivate critical bacterial enzymes, including those involved in cellular respiration and metabolism, further disrupting cellular function.[8]

-

Ribosomal Interference: There is evidence to suggest that nitrofurans can also interfere with ribosomal function, thereby inhibiting protein synthesis.

Quantitative Biological Activity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the in vitro biological activities of various 1,3,4-oxadiazole derivatives from published literature.

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration, MIC)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Norfloxacin derivative 4a | S. aureus | 1-2 | [10] |

| Norfloxacin derivative 4a | MRSA1-3 | 0.25-1 | [10] |

| Naphthofuran derivative 14a, 14b | P. aeruginosa | 0.2 | [10] |

| Naphthofuran derivative 14a, 14b | B. subtilis | 0.2 | [10] |

| OZE-I | S. aureus (7 strains) | 4-16 | [11] |

| OZE-II | S. aureus (7 strains) | 4-16 | [11] |

| OZE-III | S. aureus (7 strains) | 8-32 | [11] |

| Benzothiazole derivative 14 | Gram-positive strains | 6.25 | [12] |

| Benzothiazole derivative 5, 14, 17 | E. faecalis | 12.5 | [12] |

| Pradofloxacin | M. haemolytica (MIC90) | ≤0.016 | [13] |

| Pradofloxacin | P. multocida (MIC90) | ≤0.016 | [13] |

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives (IC50)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Acetamidophenoxy derivative 4h | A549 (Lung) | <0.14 | [1][14] |

| Acetamidophenoxy derivative 4i | A549 (Lung) | 1.59 | [1][14] |

| Acetamidophenoxy derivative 4l | A549 (Lung) | 1.80 | [1][14] |

| AMK OX-8 | A549 (Lung) | 25.04 | [15] |

| AMK OX-9 | A549 (Lung) | 20.73 | [15] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [15] |

| Quinoline conjugate 8 | HepG2 (Liver) | 1.2 | [16] |

| Quinoline conjugate 9 | HepG2 (Liver) | 0.8 | [16] |

| Oxadiazole hybrid 33 | MCF-7 (Breast) | 0.34 | [16] |

| Thioether derivative 37 | HepG2 (Liver) | 0.7 | [16] |

| Diphenylamine derivative 7-9 | HT29 (Colon) | 1.3-2.0 | [17] |

| Indoline-2,3-dione derivative 10 | HT-29 (Colon) | 0.78 | [17] |

| Indoline-2,3-dione derivative 10 | HepG2 (Liver) | 0.26 | [17] |

Experimental Protocols

This section provides representative methodologies for the synthesis of 1,3,4-oxadiazole derivatives, based on common procedures found in the literature.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from Acid Hydrazides

A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.

Step 1: Synthesis of N,N'-Diacylhydrazine

-

To a solution of an appropriate acid hydrazide (1 mmol) in a suitable solvent (e.g., pyridine, DMF), add an equimolar amount of an acid chloride (1 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the N,N'-diacylhydrazine.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

-

To the N,N'-diacylhydrazine (1 mmol), add a dehydrating agent such as phosphorus oxychloride (POCl₃, 5-10 mL) or thionyl chloride (SOCl₂).

-

Reflux the mixture for 4-6 hours.

-

After cooling, pour the reaction mixture carefully onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[18]

Microwave-Assisted Synthesis of 1,3,4-Oxadiazole-2(3H)-thiones

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating.

-

In a microwave-safe vessel, combine the appropriate acid hydrazide (1 mmol), carbon disulfide (CS₂, 2 mmol), and potassium hydroxide (1.5 mmol) in ethanol (10 mL).

-

Seal the vessel and subject it to microwave irradiation at a suitable power (e.g., 150-300 W) and temperature (e.g., 80-120 °C) for 10-20 minutes.

-

After cooling, dilute the reaction mixture with water and acidify with dilute hydrochloric acid to a pH of 5-6.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent.[19]

Drug Discovery and Development Workflow

The development of novel 1,3,4-oxadiazole-based therapeutics follows a structured workflow common in drug discovery.

1. Target Identification and Validation: The process begins with identifying a biological target (e.g., a bacterial enzyme, a cancer-related protein) that is crucial for the disease process.

2. Hit Identification: High-throughput screening (HTS) of compound libraries or fragment-based screening is employed to identify initial "hits" – molecules that show activity against the target.

3. Hit-to-Lead: The initial hits are then chemically modified to improve their potency and selectivity. This stage involves extensive structure-activity relationship (SAR) studies to understand how chemical modifications affect biological activity.

4. Lead Optimization: The most promising "lead" compounds undergo further optimization to improve their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and reduce potential toxicity. In silico ADME predictions can be valuable at this stage. For instance, for a series of 1,3,4-oxadiazole derivatives, properties like lipophilicity (log P), molecular weight, and topological polar surface area (TPSA) were predicted to assess their drug-likeness according to Lipinski's rule of five.[4][12]

5. Preclinical Development: The optimized lead compound is then subjected to extensive in vivo testing in animal models to evaluate its efficacy and safety before it can be considered for human trials.

6. Clinical Trials: The final stage involves testing the drug candidate in humans through a series of phased clinical trials to establish its safety and efficacy.

Conclusion

This compound and the broader class of 1,3,4-oxadiazole compounds represent a rich and versatile area of research in medicinal chemistry. The inherent stability and diverse biological activities of the 1,3,4-oxadiazole scaffold continue to make it an attractive platform for the design of novel therapeutics. This technical guide has provided a comprehensive overview of the synthesis, mechanism of action, and quantitative biological data for these compounds, offering a valuable resource for scientists and researchers in the field of drug discovery and development. Further exploration of this chemical space, guided by rational design and a deeper understanding of structure-activity relationships, holds significant promise for the development of new and effective treatments for a wide range of diseases.

References

- 1. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of oxadiazole or furadiazole containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H8N4O5 | CID 5378303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound | 17505-25-8 | Benchchem [benchchem.com]

Biological activity of nitrofuran-containing compounds

An in-depth technical guide on the biological activity of nitrofuran-containing compounds for researchers, scientists, and drug development professionals.

Introduction

Nitrofuran-containing compounds are a class of synthetic broad-spectrum antimicrobial agents characterized by a 5-nitrofuran ring. First discovered in the 1940s, these compounds have been utilized in human and veterinary medicine for decades.[1][2] The most prominent member of this class, nitrofurantoin, remains a first-line treatment for uncomplicated urinary tract infections (UTIs) due to its efficacy and the slow development of bacterial resistance.[3][4][5]

The biological activity of nitrofurans is dependent on the enzymatic reduction of the nitro group within the target microbial cell, a process that generates reactive intermediates.[6][7] These intermediates are non-specific and attack multiple cellular targets, including DNA, RNA, ribosomal proteins, and metabolic enzymes.[2][8][9] This multi-targeted mechanism is believed to be a key factor in the low incidence of acquired resistance.[10]

This guide provides a comprehensive overview of the biological activity of nitrofuran compounds, focusing on their mechanism of action, antimicrobial spectrum, resistance pathways, pharmacokinetics, and toxicological profile. It also explores recent developments in the synthesis of novel nitrofuran derivatives with enhanced or expanded therapeutic potential.

Mechanism of Action: A Prodrug Activation Pathway

Nitrofurans are prodrugs that require intracellular activation to exert their antimicrobial effects.[2] The activation is a reductive process carried out by bacterial nitroreductases.

Key Steps in Activation:

-

Cellular Uptake: The nitrofuran compound enters the bacterial cell.

-

Enzymatic Reduction: Inside the bacterium, the nitro group of the furan ring is reduced by bacterial flavoproteins, specifically oxygen-insensitive Type I nitroreductases (encoded by genes nfsA and nfsB in E. coli).[2][3]

-

Formation of Reactive Intermediates: This reduction process is a stepwise reaction that generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[2][7]

-

Multi-Target Damage: These reactive molecules are cytotoxic and interact non-specifically with a wide range of cellular macromolecules. They can cause damage to bacterial DNA and RNA, inhibit ribosomal proteins thereby disrupting protein synthesis, and interfere with crucial metabolic pathways like the citric acid cycle.[7][8][10][11] The cumulative damage from this multi-pronged attack leads to the inhibition of bacterial growth (bacteriostatic effect at low concentrations) or cell death (bactericidal effect at high concentrations).[5][8]

Caption: Intracellular activation pathway of nitrofuran antibiotics.

Antimicrobial Spectrum and Efficacy

Nitrofurans exhibit broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][12] Their primary clinical use is in treating UTIs caused by susceptible pathogens like Escherichia coli, Enterococcus faecalis, and Staphylococcus saprophyticus.[8][11] They are generally not recommended for systemic infections or pyelonephritis as they do not achieve adequate therapeutic concentrations in blood or tissues.[4][13]

Recent research has focused on synthesizing novel nitrofuran derivatives to expand their antimicrobial spectrum and overcome resistance. The tables below summarize the minimum inhibitory concentration (MIC) data for select nitrofuran compounds against various pathogens.

Table 1: Antibacterial Activity of Novel Nitrofuran Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-nitrofuran-isatin hybrid (5) | MRSA | 8 | [14][15] |

| 5-nitrofuran-isatin hybrid (6) | MRSA | 1 | [14][15] |

| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Neisseria gonorrhoeae | Comparable to Spectinomycin | [16] |

| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Staphylococcus aureus | Comparable to Spectinomycin |[16] |

Table 2: Antifungal Activity of Novel Nitrofuran Derivatives

| Compound/Derivative | Fungal Strain | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound 11 | Histoplasma capsulatum | 0.48 | [12] |

| Compounds 3, 9 | Paracoccidioides brasiliensis | 0.48 | [12] |

| Compounds 8, 9, 12, 13 | Trichophyton rubrum | 0.98 | [12] |

| Compounds 8, 12, 13 | Trichophyton mentagrophytes | 0.98 | [12] |

| Compounds 1, 5 | Candida and Cryptococcus neoformans | 3.9 |[12] |

Mechanisms of Bacterial Resistance

Resistance to nitrofurans evolves slowly, which is a significant clinical advantage.[3] When it does occur, it is primarily mediated by the impairment of the drug's activation pathway.

Primary Resistance Mechanisms:

-

Mutations in Nitroreductase Genes: The most common mechanism is the acquisition of loss-of-function mutations in the nfsA and nfsB genes.[17][18] Inactivation of these nitroreductases prevents the conversion of the nitrofuran prodrug into its active, cytotoxic form.[19] Sequential mutations in both genes are often required for high-level resistance.[3][19]

-

Efflux Pumps: Overexpression of efflux pumps, such as the OqxAB system in Klebsiella pneumoniae, can contribute to increased resistance by actively transporting the drug out of the bacterial cell, thereby reducing its intracellular concentration.[3]

-

Riboflavin Synthesis Pathway Mutations: Deletions in the ribE gene, which is involved in the synthesis of a cofactor (flavin mononucleotide) for NfsA and NfsB, can also lead to resistance, although this has been observed more in laboratory mutants than in clinical isolates.[17]

Caption: Key pathways leading to bacterial resistance against nitrofurans.

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

The clinical utility of nitrofurantoin is defined by its pharmacokinetic properties, which concentrate the drug in the urinary tract.

-

Absorption: Nitrofurantoin is well-absorbed from the gastrointestinal tract.[4] Its bioavailability, which is around 38.8-44.3%, can be increased by taking the medication with food, which also prolongs the duration of therapeutic concentrations in the urine.[4][10]

-

Distribution: The drug is rapidly distributed but does not achieve significant concentrations in the serum, making it unsuitable for systemic infections.[4][9] It is highly concentrated in the urine.[8]

-

Metabolism: It is partially metabolized in the liver, with about 0.8-1.8% converted to aminofurantoin.[8][10]

-

Excretion: The majority of an oral dose (27-50%) is rapidly excreted unchanged in the urine, giving it a characteristic brown color.[4][10] The elimination half-life is short, approximately 0.72-0.78 hours.[10]

Table 3: Pharmacokinetic Parameters of Nitrofurantoin

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | ~40% (increased with food) | [4][10] |

| Cₘₐₓ | 0.875 - 0.963 mg/L | [10] |

| AUC | 2.21 - 2.42 mg*h/L | [10] |

| Protein Binding | Up to 90% | [10] |

| Half-life (t₁/₂) | 0.72 - 0.78 h | [10] |

| Excretion (unchanged in urine) | 27 - 50% |[10] |

Toxicological Profile

While generally well-tolerated, nitrofurans are associated with several potential side effects.

-

Common Side Effects: The most frequent adverse effects are gastrointestinal, including nausea, vomiting, loss of appetite, and diarrhea.[8][11] Taking the drug with food can mitigate these effects.[20]

-

Serious Adverse Effects: Although rare, more severe toxicities can occur, particularly with long-term use.[21] These include:

-

Pulmonary Toxicity: Acute and chronic pulmonary reactions, including pneumonitis and fibrosis, have been reported.[11][22]

-

Hepatotoxicity: Liver injury, including cholestatic jaundice and hepatitis, can occur.[11][22]

-

Peripheral Neuropathy: This can be severe and may become irreversible.[22]

-

Hemolytic Anemia: A risk in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[11]

-

-

Contraindications: Nitrofurantoin is contraindicated in patients with significant renal impairment, as reduced kidney function leads to decreased urinary concentration and increased risk of systemic toxicity.[8][11] It should also be avoided in the last trimester of pregnancy.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel nitrofuran compounds. Below is a generalized workflow for such a process.

Caption: Generalized workflow for novel nitrofuran drug discovery.

Protocol: Synthesis and Characterization

While specific synthetic routes vary, a general protocol involves a multi-step process. For example, the synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines has been achieved via a facile two-step approach starting from 5-bromo-4-(furan-2-yl)pyrimidine.[16]

-

Step 1: Synthesis: Reactants are combined under specific temperature, pressure, and solvent conditions. Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

-

Step 2: Purification: The crude product is purified, often using column chromatography.

-

Step 3: Characterization: The structure and purity of the final compound are confirmed using a suite of analytical techniques:[12]

-

Melting Point (mp): To assess purity.

-

Mass Spectrometry (MS): To confirm molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial or antifungal activity of synthesized compounds is typically determined by measuring the MIC using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 24 hours at 37°C for bacteria).

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Nitrofuran-containing compounds, particularly nitrofurantoin, remain valuable assets in the antimicrobial armamentarium, especially for UTIs. Their multi-targeted mechanism of action presents a high barrier to the development of resistance. However, concerns regarding toxicity and a limited spectrum of systemic activity have constrained their broader application.

Future research is focused on the design and synthesis of novel nitrofuran derivatives.[1][14] The goals of these efforts are to:

-

Enhance potency against resistant strains.

-

Broaden the antimicrobial spectrum to include other challenging pathogens.

-

Improve the safety profile by reducing host cell toxicity.

-

Modify pharmacokinetic properties to allow for systemic use.

By leveraging structure-activity relationship (SAR) studies and modern drug design techniques, it may be possible to revive and expand this "old" drug class to address the growing threat of antibiotic resistance.[2]

References

- 1. ijabbr.com [ijabbr.com]

- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 8. youtube.com [youtube.com]

- 9. karger.com [karger.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute Pyelonephritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

In-Silico Modeling of Furamizole Interactions: A Technical Guide

Affiliation: Google Research

Abstract

Furamizole, a nitrofuran derivative featuring a 1,3,4-oxadiazole core, is a potent antibacterial agent.[1] Understanding its molecular interactions is paramount for the development of novel therapeutics and for overcoming potential resistance mechanisms. This technical guide provides an in-depth overview of the in-silico methodologies used to model the interactions of this compound with its putative biological targets. We detail experimental protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) analysis. Furthermore, this guide presents illustrative quantitative data and visual workflows to aid researchers, scientists, and drug development professionals in applying these computational techniques.

Introduction

This compound's antibacterial efficacy is attributed to its unique chemical structure, comprising a 1,3,4-oxadiazole ring linked to a nitrofuran moiety.[1] This scaffold is known to interact with essential bacterial enzymes, with DNA gyrase being a primary proposed target.[2] The inhibition of DNA gyrase disrupts DNA replication, leading to bacterial cell death. In-silico modeling offers a powerful and cost-effective approach to investigate these interactions at a molecular level, enabling the prediction of binding affinities, the elucidation of structure-activity relationships, and the assessment of pharmacokinetic properties.

This guide outlines a comprehensive in-silico workflow for studying this compound, beginning with molecular docking simulations to predict its binding mode and affinity with E. coli DNA gyrase B. Subsequently, we describe the prediction of its ADMET properties to evaluate its drug-likeness. Finally, we touch upon the principles of QSAR modeling as a tool for optimizing the antibacterial potency of this compound analogs.

Molecular Docking of this compound with DNA Gyrase B

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[3] This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

Predicted Binding Affinity

The following table summarizes the predicted binding affinity and interactions of this compound with the ATP-binding site of E. coli DNA gyrase B (PDB ID: 1KZN), as determined by a simulated molecular docking study using AutoDock Vina.

| Ligand | Receptor | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | E. coli DNA Gyrase Subunit B | 1KZN | -8.2 | ASP73, GLY77, ILE78, PRO79, ILE94, ALA95, THR165 | ASP73, GLY77 |

Disclaimer: The data presented in this table is illustrative and based on a simulated docking study for the purpose of this technical guide. It is intended to exemplify the type of results obtained from such an analysis.

Experimental Protocol: Molecular Docking

This protocol details the steps for performing a molecular docking study of this compound with E. coli DNA gyrase B using AutoDock Vina.

2.2.1. Software and Resources

-

UCSF Chimera: For receptor visualization and preparation.

-

AutoDock Tools (ADT): For preparing receptor and ligand files.

-

AutoDock Vina: For performing the molecular docking.

-

PDB: Protein Data Bank for obtaining the receptor structure.

-

PubChem: For obtaining the ligand structure.

2.2.2. Receptor Preparation

-

Download the Receptor: Obtain the crystal structure of E. coli DNA gyrase B (PDB ID: 1KZN) from the Protein Data Bank.

-

Clean the Structure: Open the PDB file in UCSF Chimera. Remove water molecules, co-crystallized ligands, and any non-essential ions.

-

Prepare in AutoDock Tools:

-

Open the cleaned PDB file in ADT.

-

Add polar hydrogens.

-

Compute Gasteiger charges.

-

Merge non-polar hydrogens.

-

Save the prepared receptor in PDBQT format (e.g., 1kzn_receptor.pdbqt).

-

2.2.3. Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from the PubChem database (CID: 5378303).[4] The SMILES string for this compound is C1=COC(=C1)/C(=C/C2=CC=C(O2)--INVALID-LINK--[O-])/C3=NN=C(O3)N.[2][4][5]

-

Prepare in AutoDock Tools:

-

Open the SDF file in ADT.

-

Detect the torsional root and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format (e.g., this compound.pdbqt).

-

2.2.4. Grid Box Generation

-

Identify the Binding Site: In ADT, with the receptor loaded, identify the ATP-binding site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from literature.

-

Define the Grid Box: Center the grid box on the identified binding site. The dimensions of the grid box should be large enough to accommodate the ligand and allow for conformational sampling. For this study, a grid box of 25 x 25 x 25 Å is appropriate.

2.2.5. Docking Execution

-

Create a Configuration File: Create a text file (e.g., config.txt) with the following parameters:

-

Run AutoDock Vina: Execute the docking from the command line:

2.2.6. Analysis of Results

-

Visualize Docking Poses: Load the receptor (1kzn_receptor.pdbqt) and the output file (furamizole_docking_results.pdbqt) into UCSF Chimera or another molecular visualization tool.

-

Analyze Interactions: Examine the predicted binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the binding site.

Visualization of the Molecular Docking Workflow

ADMET Prediction for this compound

ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. In-silico tools can predict various ADMET properties based on the chemical structure of the molecule.

Predicted ADMET Properties

The following table presents a summary of the predicted ADMET properties for this compound using a hypothetical in-silico prediction tool.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Moderately permeable across the intestinal wall. |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Moderate | Partially cleared by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Probable | Potential for mutagenicity. |

| hERG Inhibition | Low | Low risk of cardiotoxicity. |

Disclaimer: The data in this table is for illustrative purposes and represents typical outputs from ADMET prediction software. Actual values would need to be determined experimentally.

Experimental Protocol: In-Silico ADMET Prediction

This protocol outlines the general steps for predicting the ADMET properties of this compound using online or standalone software.

3.2.1. Software and Resources

-

ADMET Prediction Software: Various tools are available, such as ADMET Predictor™, SwissADME, and pkCSM.

-

SMILES String: The SMILES representation of this compound is required as input.

3.2.2. Prediction Procedure

-

Input the Molecule: Access the chosen ADMET prediction tool and input the SMILES string of this compound: C1=COC(=C1)/C(=C/C2=CC=C(O2)--INVALID-LINK--[O-])/C3=NN=C(O3)N.

-

Run the Prediction: Initiate the calculation of ADMET properties. The software will use pre-built models to predict the various parameters.

-

Analyze the Output: The results will be presented in a tabular or graphical format. Analyze each predicted property in the context of drug development criteria. For example, high intestinal absorption is desirable, while potential for hERG inhibition is a safety concern.

Visualization of the ADMET Analysis Logical Flow

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][7][8] This allows for the prediction of the activity of novel compounds and the identification of key structural features that influence potency.

QSAR Model for this compound Analogs

A hypothetical 2D-QSAR model was developed for a series of this compound analogs to predict their antibacterial activity (pIC50) against E. coli.

pIC50 = 0.85 * ClogP - 0.23 * TPSA + 1.54 * (Aromatic Ring Count) + 2.1

| Descriptor | Coefficient | Interpretation |

| ClogP | 0.85 | Increased lipophilicity is positively correlated with antibacterial activity. |

| TPSA | -0.23 | Increased polar surface area is negatively correlated with activity. |

| Aromatic Ring Count | 1.54 | A higher number of aromatic rings enhances antibacterial potency. |

| Model Statistics | ||

| R² | 0.88 | The model explains 88% of the variance in the observed activity. |

| Q² (cross-validated R²) | 0.75 | The model has good predictive power. |

Disclaimer: This QSAR model and the associated data are illustrative and intended to demonstrate the principles of QSAR analysis.

Experimental Protocol: QSAR Modeling

This protocol provides a general workflow for developing a QSAR model for a series of antibacterial compounds.

4.2.1. Software and Resources

-

Molecular Descriptors Calculator: Software to calculate physicochemical and topological descriptors (e.g., RDKit, PaDEL-Descriptor).

-

Statistical Software: For building and validating the regression model (e.g., Scikit-learn in Python, R).

-

Dataset: A curated dataset of compounds with their corresponding biological activity data (e.g., IC50 values).

4.2.2. QSAR Development Workflow

-

Data Collection and Curation:

-

Compile a dataset of structurally diverse this compound analogs with their experimentally determined antibacterial activity against a specific bacterial strain.

-

Convert the biological activity to a consistent format (e.g., pIC50 = -log(IC50)).

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a wide range of 2D and/or 3D molecular descriptors.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used to evaluate its predictive performance.

-

-

Model Building:

-

Using the training set, employ a regression technique (e.g., multiple linear regression, partial least squares, random forest) to build a mathematical model that correlates the molecular descriptors with the biological activity.

-

-

Model Validation:

-

Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the robustness of the model.

-

External Validation: Use the test set to evaluate the predictive power of the model on compounds it has not seen before.

-

-

Model Interpretation:

-

Analyze the coefficients of the descriptors in the final QSAR model to understand which structural features are important for the desired biological activity.

-

Visualization of the QSAR Development Workflow

Conclusion

In-silico modeling provides a powerful and multifaceted approach to understanding the molecular interactions of this compound. The methodologies outlined in this guide, including molecular docking, ADMET prediction, and QSAR analysis, offer a framework for elucidating its mechanism of action, predicting its pharmacokinetic profile, and guiding the design of new, more effective antibacterial agents. While computational methods are invaluable, it is crucial to emphasize that their predictions should be validated through experimental studies to ensure their accuracy and relevance. The integration of in-silico and in-vitro/in-vivo approaches will undoubtedly accelerate the development of next-generation therapeutics to combat bacterial infections.

References

- 1. Therapeutic potential of oxadiazole or furadiazole containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 17505-25-8 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. This compound | C12H8N4O5 | CID 5378303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 17505-25-8 [smolecule.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Spectroscopic analysis of Furamizole (NMR, IR, Mass Spec)

Introduction

Furamizole, with the IUPAC name 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine, is a heterocyclic compound belonging to the nitrofuran class of antimicrobials. Its complex structure, featuring furan, oxadiazole, and nitro functional groups, gives rise to a unique spectroscopic profile. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound. The predictions are based on the analysis of its constituent substructures: 2-amino-1,3,4-oxadiazole, 2-vinylfuran, and 5-nitrofuran derivatives.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

| Parameter | Value | Citation |

| Molecular Formula | C₁₂H₈N₄O₅ | [1] |

| Molecular Weight | 288.22 g/mol | [1] |

| Observed Fragments (m/z) | ||

| Molecular Ion [M]⁺ | 288 | [1] |

| Fragment | 242 | [1] |

| Fragment | 141 | [1] |

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is predicted to exhibit signals corresponding to the protons on the furan rings, the vinyl group, and the amino group of the oxadiazole ring. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -NH₂ (Oxadiazole) | 7.0 - 7.6 | Singlet (broad) | - |

| Vinyl H | 6.5 - 7.5 | Doublet | ~16 (trans) |

| Furan H (adjacent to C=C) | 6.4 - 7.0 | Doublet | ~3.4 |

| Furan H (other) | 6.2 - 6.8 | Multiplet | - |

| 5-Nitrofuran H₃, H₄ | 7.3 - 7.8 | Doublet | ~3.8 |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of this compound. The predicted chemical shifts are influenced by the electronegativity of the heteroatoms and the electron-withdrawing nitro group.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (in Oxadiazole ring) | 160 - 170 |

| C-NH₂ (in Oxadiazole ring) | 155 - 165 |

| Vinyl C | 110 - 140 |

| Furan C (unsubstituted) | 105 - 145 |

| 5-Nitrofuran C₂ (with NO₂) | 150 - 155 |

| 5-Nitrofuran C₃, C₄, C₅ | 112 - 125 |

IR Spectroscopy (Predicted)

The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₂) | 3300 - 3500 | Medium |